molecular formula C14H21N B7861149 4-tert-butyl-N-cyclobutylaniline

4-tert-butyl-N-cyclobutylaniline

Cat. No.: B7861149
M. Wt: 203.32 g/mol
InChI Key: XLYSKLZWYMRJMO-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-cyclobutylaniline is an organic compound that features a tert-butyl group attached to the para position of an aniline ring, with a cyclobutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-cyclobutylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with tert-butanol in the presence of aniline hydrochloride at elevated temperatures (240-250°C) and pressures (10-15 atm) . This method increases the yield of the target product and simplifies the process by avoiding the need for catalyst activation at high temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-cyclobutylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro derivatives to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

4-tert-Butyl-N-cyclobutylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-cyclobutylaniline involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the cyclobutyl group can affect its binding affinity to various biological targets. These interactions can modulate enzymatic activity and protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylaniline: Lacks the cyclobutyl group, making it less sterically hindered.

    N-cyclobutylaniline: Lacks the tert-butyl group, affecting its reactivity and stability.

    4-tert-Butyl-N-methyl-aniline: Contains a methyl group instead of a cyclobutyl group, altering its steric and electronic properties.

Uniqueness

4-tert-Butyl-N-cyclobutylaniline is unique due to the presence of both the tert-butyl and cyclobutyl groups, which confer distinct steric and electronic characteristics. These features can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and materials science.

Properties

IUPAC Name

4-tert-butyl-N-cyclobutylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-14(2,3)11-7-9-13(10-8-11)15-12-5-4-6-12/h7-10,12,15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYSKLZWYMRJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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